3,3-Dimethylhexane
Overview
Description
3,3-Dimethylhexane is a colorless, odorless liquid that belongs to the family of hydrocarbons. It has the chemical formula C8H18 and is an isomer of octane. This compound is characterized by the replacement of two methylene hydrogens at the third position in a hexane molecule with two methyl groups . It is an acyclic alkane, meaning it does not contain any cycles in its molecular structure.
Synthetic Routes and Reaction Conditions:
Dehydration of Isobutanol: One method to synthesize this compound involves the dehydration of isobutanol using acidic catalysts such as sulfuric acid or phosphoric acid.
Isomerization of Isobutene: Another method involves the isomerization of isobutene under high temperature and the presence of a catalyst.
Alkylation of Tertiary Butyl Bromide: This method involves the reaction of tertiary butyl bromide with propylene in the presence of a catalyst.
Industrial Production Methods:
- Industrially, this compound can be produced through the catalytic cracking of petroleum fractions. This process involves breaking down larger hydrocarbon molecules into smaller ones, including this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of alcohols, aldehydes, or carboxylic acids depending on the reaction conditions.
Reduction: This compound can also undergo reduction reactions, although these are less common for alkanes.
Substitution: this compound can participate in substitution reactions, particularly halogenation, where hydrogen atoms are replaced by halogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst can be used.
Substitution: Halogenation reactions often use chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed:
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Alkanes with fewer double or triple bonds.
Substitution: Halogenated alkanes.
Mechanism of Action
Target of Action
3,3-Dimethylhexane is a chemical compound in the family of hydrocarbons . It is an isomer of octane, where two methylene hydrogens at the third position in a hexane molecule have been replaced with two methyl groups . .
Mode of Action
It is known that this compound can be used in the production of phytochemical compounds which are effective in the removal of heavy metals . When cyanobacteria are exposed to aliphatic compounds, or alkanes, and some heavy metals they produce phytochemical compounds which are effective in the removal of heavy metals .
Biochemical Pathways
It is known that it can influence the production of phytochemical compounds in cyanobacteria .
Biochemical Analysis
Biochemical Properties
3,3-Dimethylhexane plays a role in biochemical reactions primarily as an aliphatic compound. It is involved in the production of phytochemical compounds that are effective in the removal of heavy metals. When cyanobacteria are exposed to aliphatic compounds like this compound and some heavy metals, they produce phytochemical compounds that help in the removal of these metals
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-characterized. It is likely to be transported by passive diffusion due to its hydrophobic nature. The compound may interact with transporters or binding proteins, but specific interactions have not been documented .
Subcellular Localization
The subcellular localization of this compound is not well-studied. As a hydrophobic molecule, it is likely to localize within lipid membranes and possibly accumulate in lipid-rich compartments such as the endoplasmic reticulum or lipid droplets. Specific targeting signals or post-translational modifications that direct this compound to specific compartments or organelles have not been identified .
Scientific Research Applications
3,3-Dimethylhexane has several applications in scientific research:
Chemistry: It is used as a solvent and a reagent in organic synthesis.
Comparison with Similar Compounds
- 2,2-Dimethylbutane
- 2,3-Dimethylbutane
- 2,3,3-Trimethylpentane
- Tetramethylbutane
- Tetraethylmethane
- 2,2,4-Trimethylpentane
- 2,3,4-Trimethylpentane
- 2,3-Dimethylhexane
- 2,5-Dimethylhexane
Comparison: 3,3-Dimethylhexane is unique due to its specific structure where two methyl groups are attached at the third position of the hexane chain. This structural uniqueness influences its physical and chemical properties, such as boiling point, melting point, and reactivity, distinguishing it from other isomers of octane .
Properties
IUPAC Name |
3,3-dimethylhexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18/c1-5-7-8(3,4)6-2/h5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMXLFIBWFCMOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2073194 | |
Record name | 3,3-Dimethylhexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2073194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Aldrich MSDS], Liquid | |
Record name | 3,3-Dimethylhexane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9650 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 3,3-Dimethylhexane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031418 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
111.90 °C. @ 760.00 mm Hg | |
Record name | 3,3-Dimethylhexane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031418 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
28.6 [mmHg] | |
Record name | 3,3-Dimethylhexane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9650 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
563-16-6 | |
Record name | 3,3-Dimethylhexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=563-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3-Dimethylhexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563166 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3-Dimethylhexane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74174 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,3-Dimethylhexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2073194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-dimethylhexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.404 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,3-DIMETHYLHEXANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y25PZR32U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3,3-Dimethylhexane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031418 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-126.1 °C | |
Record name | 3,3-Dimethylhexane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031418 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the conformational characteristics of 3,3-dimethylhexane?
A1: Research indicates that this compound exists in multiple conformations. Infrared and Raman spectroscopy, coupled with normal coordinate calculations, have identified at least two distinct conformers of this compound. [] This structural flexibility might influence its interactions in various chemical and biological settings.
Q2: Has this compound been identified in natural sources?
A2: Yes, this compound has been identified as a volatile compound in mulberry (Morus alba Linn) fruits. Interestingly, the drying method employed for the fruits significantly influences the presence and levels of this compound. Higher drying temperatures (50°C and 60°C) led to increased this compound concentrations. [] This finding suggests potential applications in flavor and fragrance industries.
Q3: Are there any insights into the biodegradation of this compound?
A3: Studies utilizing Escherichia coli strain 2 under pressurized aeration revealed this compound as a degradation product of short-chain chlorinated paraffins (SCCPs). The proposed degradation pathway involves C-Cl bond cleavage in SCCPs, followed by C-C bond breaking, leading to the formation of shorter-chain alkanes like this compound. [] This research highlights the potential for bioremediation of SCCP contamination.
Q4: How does the position of a methoxycarbonyl group affect the cyclization of unsymmetrical γ-diketones?
A4: Research demonstrated that incorporating a methoxycarbonyl group in unsymmetrical γ-diketones significantly influences the chemoselective cyclization to cyclopentenones. For instance, treating 3-methoxycarbonyl-4,4-dimethylhexane-2,5-dione with magnesium methoxide followed by aqueous sodium hydroxide preferentially yielded the 3,5,5-trimethylcyclopent-2-enone isomer over the 3,4,4-trimethyl isomer. This selectivity is attributed to the formation of a magnesium chelate, directing the aldol reaction towards a specific product. []
Q5: Have any computational studies been conducted on this compound?
A5: While the provided abstracts lack specific details on computational studies focusing on this compound, one title explicitly mentions an "ab initio and DFT study of the conformational stability in branched alkanes: illustration for this compound." [] This suggests that computational methods have been employed to understand the conformational preferences and energetics of this molecule. Such studies can provide valuable insights into its physical and chemical properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.